Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-8-6-9(13)12(8,4)5/h8-9H,6-7,13H2,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQOGDKDYCJBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)CNC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate typically involves the following steps:
Formation of the Cyclobutyl Intermediate: The starting material, 2,2-dimethylcyclobutanone, undergoes a reductive amination with an appropriate amine to introduce the amino group at the desired position on the cyclobutyl ring.
Carbamate Formation: The resulting amino compound is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step forms the carbamate linkage, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise temperature control, efficient mixing, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Substitution: The carbamate group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carbamate group.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of steric hindrance on enzyme-substrate interactions. It serves as a model compound to investigate how bulky groups affect the binding and activity of enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a suitable scaffold for the development of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The bulky tert-butyl group can influence the binding affinity and specificity of the compound, leading to selective inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Tert-butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- The reduced molecular weight (compared to the target compound) stems from the absence of a methylene (-CH₂-) linker between the cyclobutane and carbamate groups .
Cyclobutane-Based Analogs
Tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- Key Differences: The 2-aminoethyl substituent replaces the dimethylamino group, increasing flexibility and altering hydrogen-bonding capacity. This compound may exhibit enhanced solubility in polar solvents compared to the dimethyl-substituted analog .
Aromatic Ring-Containing Analogs
Tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate
- Molecular Formula : C₁₄H₂₂N₂O₂
- Molecular Weight : 250.34 g/mol
- Key Differences: The cyclobutane ring is replaced by a phenyl group, introducing aromaticity and planar rigidity. The 2-aminopropan-2-yl substituent provides a branched amine, which may enhance steric bulk and alter metabolic stability .
Structural and Functional Analysis
Molecular Weight and Solubility
*Inferences based on substituent polarity and steric effects.
Biological Activity
Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate, with the IUPAC name tert-butyl ((3-amino-2,2-dimethylcyclobutyl)methyl)carbamate, is a compound that has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 228.33 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety linked to a cyclobutane derivative with an amino group. The compound's unique cyclobutane ring structure may influence its biological interactions and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino group allows for potential interactions with receptors and enzymes, which can modulate various biochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways, potentially impacting cell function and viability.
- Receptor Interaction : The structural features of the compound suggest it may bind to specific receptors, influencing signal transduction pathways. This could have implications in areas such as neuropharmacology or cancer therapy.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : Experiments using various cell lines demonstrated that the compound exhibits cytotoxic effects at higher concentrations, indicating potential anti-cancer properties.
- Enzyme Activity : The compound was tested against several enzymes (e.g., proteases and kinases) to evaluate its inhibitory effects. Results indicated a dose-dependent inhibition pattern, suggesting its potential utility as a therapeutic agent.
Case Studies
- Cancer Treatment : A case study exploring the effects of this compound on tumor growth in mice showed a marked reduction in tumor size compared to control groups. These findings suggest that further investigation into its mechanisms could reveal novel cancer therapies.
- Neurological Applications : Another study examined the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it may help reduce neuronal death and improve cognitive functions in treated subjects.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Cytotoxicity, enzyme inhibition | Receptor binding, metabolic modulation |
| Similar Carbamates | Varies widely | Often similar mechanisms but different efficacy |
Q & A
Q. What are the key parameters to optimize in the synthesis of Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate?
The synthesis of this carbamate derivative requires precise control of reaction conditions. Critical parameters include:
- Temperature : Elevated temperatures (40–60°C) improve reaction rates but must be balanced against thermal decomposition risks .
- Solvent selection : Dichloromethane or acetonitrile enhances solubility and reaction kinetics, while minimizing side reactions .
- Catalysts : Base catalysts (e.g., triethylamine) facilitate carbamate formation, but excess amounts may lead to byproducts .
- pH control : Maintaining a slightly basic pH (~8–9) optimizes amine reactivity without hydrolyzing the tert-butyl group .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and cyclobutyl ring integrity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~265.3 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Carbamate C=O stretches (~1680–1720 cm⁻¹) and amine N–H bands (~3300 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or MS data often arise from stereochemical ambiguity or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and assigns spatial relationships between protons .
- X-ray Crystallography : Provides definitive stereochemical assignments for the cyclobutyl and carbamate moieties .
- Comparative analysis : Cross-referencing with structurally similar carbamates (e.g., tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate) helps identify anomalies .
Q. What strategies are effective for introducing stereochemical control during synthesis?
The cyclobutyl ring and amino group present stereochemical challenges. Approaches include:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R,2S)-cyclopentanol derivatives) to direct stereochemistry .
- Enantioselective catalysis : Palladium or organocatalysts can induce asymmetry during cyclobutane formation .
- Dynamic kinetic resolution : Exploiting ring strain in cyclobutane intermediates to favor specific diastereomers .
Q. How can researchers design multi-step syntheses incorporating this compound as an intermediate?
The tert-butyl carbamate group serves as a protective moiety in multi-step routes:
- Amine protection : Shields the 3-amino group during subsequent reactions (e.g., Suzuki couplings or peptide elongations) .
- Deprotection conditions : Trifluoroacetic acid (TFA) selectively removes the tert-butyl group without disrupting the cyclobutane ring .
- Convergent synthesis : Coupling with boronate esters or ethynyl derivatives enables modular assembly of complex targets .
Biological Interaction and Mechanistic Studies
Q. What methodologies are used to study this compound’s interactions with biological targets?
Mechanistic studies leverage:
- Enzyme inhibition assays : Quantify IC₅₀ values against proteases or kinases using fluorogenic substrates .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., BSA for plasma stability studies) .
- Molecular docking : Predicts binding modes with targets like cytochrome P450 isoforms, guided by crystallographic data .
Q. How do structural modifications impact the compound’s stability and bioactivity?
Systematic SAR studies reveal:
- Cyclobutane substitution : 2,2-Dimethyl groups enhance ring rigidity, improving metabolic stability in hepatic microsomes .
- Amino group functionalization : Acetylation reduces cytotoxicity but may decrease membrane permeability .
- Carbamate vs. urea analogs : Carbamates exhibit superior hydrolytic stability in physiological pH compared to ureas .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in yield or purity?
Variability often stems from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., tert-butyl alcohol from incomplete coupling) .
- Reagent quality : Ensure anhydrous conditions and fresh coupling agents (e.g., EDCI/HOBt) to minimize side reactions .
- Scale-up adjustments : Transitioning from batch to flow chemistry improves reproducibility for large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
